N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine
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Overview
Description
N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where a suitable chlorobenzyl halide reacts with the piperidine derivative.
Attachment of the Isoquinolin-5-amine Moiety: The final step involves the coupling of the piperidine derivative with isoquinolin-5-amine using amination reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
Scientific Research Applications
N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential pharmacological properties.
Biological Studies: The compound is studied for its effects on various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-fluorobenzyl)piperidin-3-yl)isoquinolin-5-amine
- N-(1-(3,4-dichlorobenzyl)piperidin-3-yl)isoquinolin-5-amine
- N-(1-(4-bromobenzyl)piperidin-3-yl)isoquinolin-5-amine
Uniqueness
N-(1-(4-chlorobenzyl)piperidin-3-yl)isoquinolin-5-amine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs . The presence of the chlorobenzyl group can influence its binding affinity and selectivity for certain biological targets .
Properties
CAS No. |
675133-20-7 |
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Molecular Formula |
C21H22ClN3 |
Molecular Weight |
351.9 g/mol |
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]isoquinolin-5-amine |
InChI |
InChI=1S/C21H22ClN3/c22-18-8-6-16(7-9-18)14-25-12-2-4-19(15-25)24-21-5-1-3-17-13-23-11-10-20(17)21/h1,3,5-11,13,19,24H,2,4,12,14-15H2 |
InChI Key |
AHBYTGBWKOEDEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC3=CC=CC4=C3C=CN=C4 |
Origin of Product |
United States |
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